4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile
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Overview
Description
4,5-Dimethyl-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a biphenyl core substituted with dimethyl, trifluoromethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile typically involves multiple steps:
Halogenation: The initial step involves the halogenation of 3,3’,4,4’-tetramethylbiphenyl using a halogenating agent to produce an intermediate.
Substitution Reaction: The intermediate undergoes a substitution reaction with trifluoroacetate to form 2,2’-bis(trifluoromethyl)-4,4’,5,5’-tetramethyl biphenyl.
Oxidation: The product is then oxidized to yield 2,2’-bis(trifluoromethyl)-4,4’,5,5’-tetracarboxylic acid biphenyl.
Dehydration: Finally, the tetracarboxylic acid is dehydrated to produce the desired compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of readily available raw materials and efficient reaction conditions ensures scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.
Substitution: The trifluoromethyl and dimethyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like trifluoroacetic acid (TFA) and halogenating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5-Dimethyl-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The nitrile group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 4,4’-Diiodo-2,2’-bis(trifluoromethyl)-1,1’-biphenyl
- Trifluoromethyl-substituted biphenyl derivatives
Uniqueness
4,5-Dimethyl-2’-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The presence of both dimethyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
917839-51-1 |
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Molecular Formula |
C16H12F3N |
Molecular Weight |
275.27 g/mol |
IUPAC Name |
4,5-dimethyl-2-[2-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C16H12F3N/c1-10-7-12(9-20)14(8-11(10)2)13-5-3-4-6-15(13)16(17,18)19/h3-8H,1-2H3 |
InChI Key |
MOGPAILABBJWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CC=CC=C2C(F)(F)F)C#N |
Origin of Product |
United States |
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